molecular formula C15H14ClNO4S B6412042 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% CAS No. 1261956-21-1

5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%

Cat. No. B6412042
CAS RN: 1261956-21-1
M. Wt: 339.8 g/mol
InChI Key: LIMHTRCTVIQJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid (CDPB) is an organic compound that is widely used in scientific research. It is a white, crystalline solid with a melting point of about 134°C. CDPB is a versatile compound that has many applications in biochemical and physiological research. It can be used as a reagent for the synthesis of other compounds and as a substrate for enzyme reactions. In addition, it has been used in the study of drug metabolism, in immunology, and in the study of cell signaling pathways.

Mechanism of Action

5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used in the study of drug metabolism, in immunology, and in the study of cell signaling pathways. In drug metabolism, 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be used to study the effect of drugs on the activity of enzymes involved in the metabolism of drugs. In immunology, 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used to study the interaction of drugs with their target molecules. In cell signaling pathways, 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be used to study the effect of drugs on the activity of proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used in the study of the biochemical and physiological effects of drugs. In particular, it has been used to study the effect of drugs on the activity of enzymes involved in the metabolism of drugs, as well as the effect of drugs on the activity of proteins involved in cell signaling pathways. In addition, 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used to study the effect of drugs on the expression of genes involved in drug metabolism and cell signaling pathways.

Advantages and Limitations for Lab Experiments

5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound that can be synthesized using a variety of methods. In addition, it is relatively non-toxic and can be used in a wide range of biochemical and physiological experiments. However, 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be relatively expensive and may not be available in all laboratories.

Future Directions

The potential future directions for the use of 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in scientific research are vast. It could be used in the study of drug metabolism, in immunology, and in the study of cell signaling pathways. In addition, it could be used in the study of the interaction of drugs with their target molecules, as well as in the study of the mechanisms of drug action. 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% could also be used in the study of the biochemical and physiological effects of drugs. Finally, 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 5-chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid with a base such as sodium hydroxide. The reaction is conducted in aqueous solution, and the resulting compound is purified by recrystallization. Another method involves the reaction of 5-chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid with an acid such as hydrochloric acid. This reaction is also conducted in aqueous solution, and the resulting compound is purified by recrystallization.

Scientific Research Applications

5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of other compounds and as a substrate for enzyme reactions. In addition, it has been used in the study of drug metabolism, in immunology, and in the study of cell signaling pathways. 5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has also been used in the study of the interaction of drugs with their target molecules, as well as in the study of the mechanisms of drug action.

properties

IUPAC Name

3-chloro-5-[2-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(16)8-10/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMHTRCTVIQJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2-N,N-dimethylsulfamoylphenyl)benzoic acid

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